1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride 1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955531-60-8
VCID: VC4485081
InChI: InChI=1S/C19H19ClFN3O.ClH/c20-16-11-14(21)6-5-13(16)12-23-9-7-15(8-10-23)24-18-4-2-1-3-17(18)22-19(24)25;/h1-6,11,15H,7-10,12H2,(H,22,25);1H
SMILES: C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=C(C=C(C=C4)F)Cl.Cl
Molecular Formula: C19H20Cl2FN3O
Molecular Weight: 396.29

1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

CAS No.: 1955531-60-8

Cat. No.: VC4485081

Molecular Formula: C19H20Cl2FN3O

Molecular Weight: 396.29

* For research use only. Not for human or veterinary use.

1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride - 1955531-60-8

Specification

CAS No. 1955531-60-8
Molecular Formula C19H20Cl2FN3O
Molecular Weight 396.29
IUPAC Name 3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride
Standard InChI InChI=1S/C19H19ClFN3O.ClH/c20-16-11-14(21)6-5-13(16)12-23-9-7-15(8-10-23)24-18-4-2-1-3-17(18)22-19(24)25;/h1-6,11,15H,7-10,12H2,(H,22,25);1H
Standard InChI Key NIOBRIGQIYJUCG-UHFFFAOYSA-N
SMILES C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=C(C=C(C=C4)F)Cl.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one hydrochloride, reflects its intricate architecture . Its molecular formula is C₁₉H₁₉ClFN₃O·HCl, with a molecular weight of 359.8 g/mol for the free base and 396.2 g/mol for the hydrochloride salt . The structure comprises three key moieties:

  • A 2,3-dihydro-1H-1,3-benzodiazol-2-one core, which is a bicyclic system with a ketone group at position 2.

  • A piperidin-4-yl group substituted at the nitrogen of the benzodiazole ring.

  • A (2-chloro-4-fluorophenyl)methyl side chain attached to the piperidine nitrogen.

The SMILES notation (C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=C(C=C(C=C4)F)Cl) and InChIKey (TXZJOEVZPMGIRW-UHFFFAOYSA-N) provide precise representations of its atomic connectivity .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include controlling regioselectivity during benzodiazole formation and minimizing racemization at the piperidine center. Industrial-scale production may employ continuous flow reactors to enhance yield and purity.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₁₉H₁₉ClFN₃O·HCl
Molecular weight396.2 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO, methanol; sparingly in water
Melting pointNot reported
LogP (lipophilicity)Estimated 3.2 (moderate permeability)

The compound’s moderate lipophilicity suggests potential blood-brain barrier penetration, aligning with its exploration in neurological targets .

Applications and Research Directions

Therapeutic Exploration

  • Neuropsychiatric disorders: Potential use in schizophrenia or anxiety due to 5-HT receptor modulation.

  • Oncology: Piperidine derivatives are investigated as kinase inhibitors; this compound’s halogenated aryl group may confer DNA intercalation properties.

Industrial Availability

The compound is listed by suppliers like Tianjin Lonma Co., Ltd and Nanjing Duolong Bio-tech Co., Ltd., indicating its use in preclinical research .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator